molecular formula C10H13F2N B3276207 N-(2,4-difluorobenzyl)-N-propylamine CAS No. 637015-27-1

N-(2,4-difluorobenzyl)-N-propylamine

Cat. No. B3276207
M. Wt: 185.21 g/mol
InChI Key: KPVAIUHSMFTAJU-UHFFFAOYSA-N
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Patent
US07355069B2

Procedure details

2,4-Difluorbenzaldehyde (1.003 g, 7.055 mmol) was dissolved in methanol (5 ml). Trimethyl orthoformate (5 ml) was added. Propylamine (401 mg, 6.784 mmol) was then added and followed by acetic acid (0.2 ml). After 1 hour, DCM (5 ml) was added and followed by borohydride polymer-supported (2.5 mmol/g, 5.42 g, 13.55 mmol). The mixture was shaken at room temperature for 4 days and then filtered. The filtrate was evaporated. The residue was dissolved in acetonitrile, then divided into two portions and loaded on two columns (ISOLUTE®PRS, 10 g/70 ml, wetted with acetonitrile). It was eluted with acetonitrile, then methanol and then methanol (NH3 sat.). The product fractions were combined and evaporated. Oil product (892 mg) was obtained, yield 71%.
Quantity
1.003 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
401 mg
Type
reactant
Reaction Step Three
Quantity
5.42 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0.2 mL
Type
solvent
Reaction Step Six
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C(OC)(OC)OC.[CH2:18]([NH2:21])[CH2:19][CH3:20].[BH4-]>CO.C(Cl)Cl.C(O)(=O)C>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH:21][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
1.003 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
401 mg
Type
reactant
Smiles
C(CC)N
Step Four
Name
Quantity
5.42 g
Type
reactant
Smiles
[BH4-]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile
WASH
Type
WASH
Details
It was eluted with acetonitrile
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(CNCCC)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 892 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.